![molecular formula C15H19NO2S B12586227 2-[(Benzenesulfonyl)methyl]oct-2-enenitrile CAS No. 646066-80-0](/img/structure/B12586227.png)
2-[(Benzenesulfonyl)methyl]oct-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]oct-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to an oct-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]oct-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with an appropriate nitrile precursor under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]oct-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzenesulfonyl derivatives.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]oct-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]oct-2-enenitrile involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzenesulfonyl)methyl]prop-2-enenitrile
- 2-[(Benzenesulfonyl)methyl]but-2-enenitrile
- 2-[(Benzenesulfonyl)methyl]hex-2-enenitrile
Uniqueness
2-[(Benzenesulfonyl)methyl]oct-2-enenitrile is unique due to its longer carbon chain, which can influence its physical and chemical properties
Properties
CAS No. |
646066-80-0 |
|---|---|
Molecular Formula |
C15H19NO2S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)oct-2-enenitrile |
InChI |
InChI=1S/C15H19NO2S/c1-2-3-4-6-9-14(12-16)13-19(17,18)15-10-7-5-8-11-15/h5,7-11H,2-4,6,13H2,1H3 |
InChI Key |
HJEILDKPIYYXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
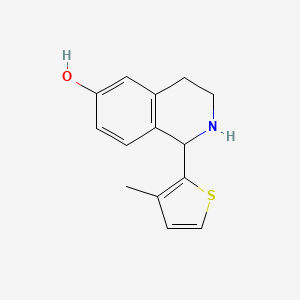
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
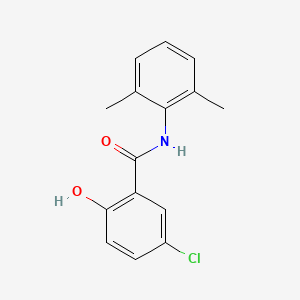
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
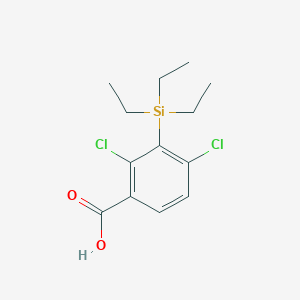
![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)
![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)

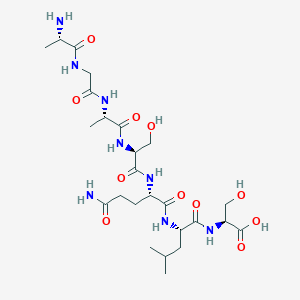
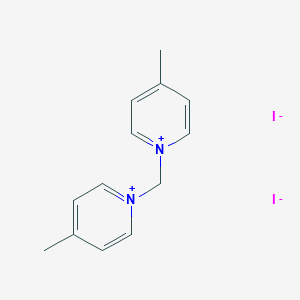
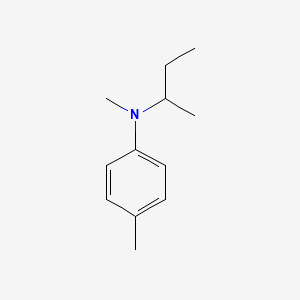
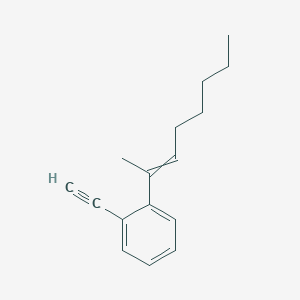
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)
